3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one
Description
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Properties
IUPAC Name |
1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-(5-chloro-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-23(2,3)21-18-19(28(4)27-21)14-8-7-13(11-15(14)20(18)29)25-22(31)26-16-10-12(24)6-9-17(16)30-5/h6-11H,1-5H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOOZGRASBLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=S)NC4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Basic
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions and tert-butyl group integration .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
What methodologies are recommended for assessing biological activity in target-specific assays?
Q. Basic
- In vitro assays : Enzyme inhibition (e.g., kinase assays) using purified targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding studies : Surface plasmon resonance (SPR) to quantify target affinity .
How should contradictory data regarding the compound’s biological efficacy be systematically analyzed?
Q. Advanced
- Replication : Repeat assays under standardized conditions (pH, temperature, cell passage number) .
- Statistical rigor : Apply ANOVA or Bayesian analysis to assess variability across studies .
- Meta-analysis : Compare datasets from structurally analogous compounds to identify trends (e.g., substituent effects on activity) .
What experimental strategies elucidate structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., tert-butyl to isopropyl) and test activity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide modifications .
- Bioisosteric replacement : Replace thioxomethyl with carbonyl groups to assess tolerance .
Which purification techniques are most effective for isolating high-purity samples?
Q. Basic
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (purity >95%) .
- Recrystallization : Ethanol/water mixtures for crystalline product isolation .
- HPLC : Reverse-phase C18 columns for final purity validation .
How can stability studies evaluate degradation under environmental stress?
Q. Advanced
- Forced degradation : Expose to UV light, heat (40–60°C), and acidic/basic conditions .
- Analytical monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics .
What computational approaches predict reactivity and biological interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate protein-ligand interactions over time to assess binding stability .
How can green chemistry principles enhance synthesis sustainability?
Q. Advanced
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalyst recovery : Immobilize catalysts on magnetic nanoparticles for reuse .
- Energy efficiency : Microwave or ultrasound-assisted synthesis to reduce energy consumption .
What are best practices for interaction studies with biological macromolecules?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Fluorescence quenching : Monitor tryptophan residue changes to infer binding constants .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
